REACTION_SMILES
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[CH2:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][c:13]1[cH:14][cH:15][c:16]([OH:22])[c:17]([C:19]([CH3:20])=[O:21])[cH:18]1.[CH3:24][C:25](=[O:26])[OH:27].[OH2:23].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:15]1[cH:14][c:13]([O:12][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[cH:18][c:17]([C:19]([CH3:20])=[O:21])[c:16]1[OH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(OCc2ccccc2)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CC(=O)c1cc(OCc2ccccc2)cc([N+](=O)[O-])c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |